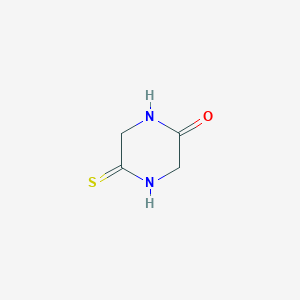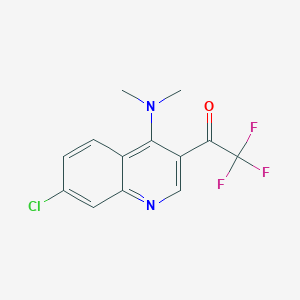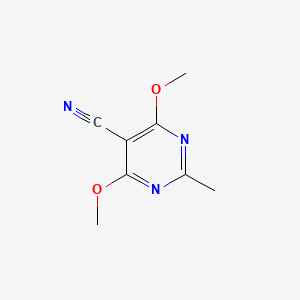
N-(6-Chloro-2-iodopyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloro-2-iodopyridin-3-yl)acetamide is an organic compound with the molecular formula C7H6ClIN2O It is a derivative of pyridine, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, and an acetamide group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-iodopyridin-3-yl)acetamide typically involves the halogenation of a pyridine derivative followed by acetamidation. One common method includes:
Halogenation: Starting with 3-aminopyridine, the compound undergoes chlorination using thionyl chloride to introduce the chlorine atom at the 6-position.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine monochloride or another iodine source to introduce the iodine atom at the 2-position.
Acetamidation: Finally, the iodinated intermediate reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Chloro-2-iodopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium cyanide, or organometallic reagents can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce complex biaryl structures.
Aplicaciones Científicas De Investigación
N-(6-Chloro-2-iodopyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-Chloro-2-iodopyridin-3-yl)acetamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The acetamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Chloro-2-bromopyridin-3-yl)acetamide
- N-(6-Chloro-2-fluoropyridin-3-yl)acetamide
- N-(6-Chloro-2-methylpyridin-3-yl)acetamide
Uniqueness
N-(6-Chloro-2-iodopyridin-3-yl)acetamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the acetamide group provides a distinct chemical profile compared to its analogs, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6ClIN2O |
|---|---|
Peso molecular |
296.49 g/mol |
Nombre IUPAC |
N-(6-chloro-2-iodopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6ClIN2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |
Clave InChI |
QWGGYMULSFEABJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(N=C(C=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)


![2H-Pyrrolo[3,2-D][1,2,3]thiadiazole](/img/structure/B13101719.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)




![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)

